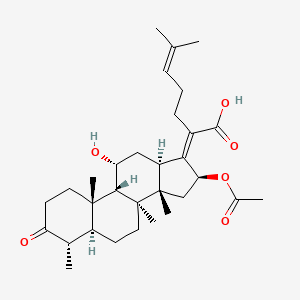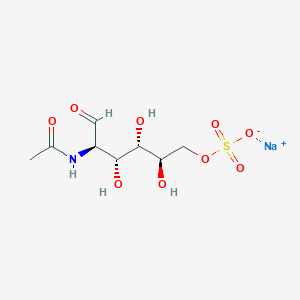
Eicosapentaenoic Acid-d5 Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eicosapentaenoic Acid-d5 Ethyl Ester (EPA-d5) is a synthetic fatty acid that has been widely studied for its potential applications in the scientific research field. EPA-d5 is a derivative of the naturally occurring omega-3 fatty acid eicosapentaenoic acid (EPA), and its unique properties make it an attractive option for researchers. EPA-d5 is used in a variety of experiments, from metabolic studies to drug development, and its use is expected to continue to grow in the coming years.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for Eicosapentaenoic Acid-d5 Ethyl Ester involves the esterification of Eicosapentaenoic Acid-d5 with ethanol in the presence of a catalyst.
Starting Materials
Eicosapentaenoic Acid-d5, Ethanol, Catalyst
Reaction
Step 1: Eicosapentaenoic Acid-d5 is dissolved in ethanol., Step 2: A catalyst is added to the solution., Step 3: The mixture is heated under reflux for several hours., Step 4: The reaction mixture is cooled and the product is extracted with a suitable solvent., Step 5: The solvent is evaporated to obtain Eicosapentaenoic Acid-d5 Ethyl Ester as a yellow oil.
Applications De Recherche Scientifique
Eicosapentaenoic Acid-d5 Ethyl Ester is used in a variety of scientific research applications. It is used as a tracer in metabolic studies, as a marker for drug development, and as a tool for studying the structure and function of proteins. Eicosapentaenoic Acid-d5 Ethyl Ester is also used in the study of fatty acid metabolism, as it can be used to measure the rate of fatty acid oxidation in cells. Additionally, Eicosapentaenoic Acid-d5 Ethyl Ester is used in the study of the effects of dietary fatty acids on health, as it can be used to measure the levels of EPA in the body.
Mécanisme D'action
The mechanism of action of Eicosapentaenoic Acid-d5 Ethyl Ester is not fully understood. It is known that Eicosapentaenoic Acid-d5 Ethyl Ester is metabolized by the body in the same manner as EPA, and it is thought that the presence of the d5 label allows for the tracking of EPA metabolism in the body. Additionally, Eicosapentaenoic Acid-d5 Ethyl Ester is thought to act as a marker for drug development, as the presence of the d5 label allows for the tracking of drug metabolism in the body.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Eicosapentaenoic Acid-d5 Ethyl Ester have not been extensively studied. However, it is known that Eicosapentaenoic Acid-d5 Ethyl Ester is metabolized by the body in the same manner as EPA, and it is thought that the presence of the d5 label allows for the tracking of EPA metabolism in the body. Additionally, Eicosapentaenoic Acid-d5 Ethyl Ester is thought to act as a marker for drug development, as the presence of the d5 label allows for the tracking of drug metabolism in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Eicosapentaenoic Acid-d5 Ethyl Ester in laboratory experiments include its ability to be used as a tracer in metabolic studies and as a marker for drug development, as well as its ability to measure the rate of fatty acid oxidation in cells. Additionally, Eicosapentaenoic Acid-d5 Ethyl Ester is relatively inexpensive and easy to obtain, making it an attractive option for researchers. However, the use of Eicosapentaenoic Acid-d5 Ethyl Ester is limited by the fact that its mechanism of action is not fully understood, and its effects on the body have not been extensively studied.
Orientations Futures
The use of Eicosapentaenoic Acid-d5 Ethyl Ester is expected to continue to grow in the coming years, as researchers continue to explore its potential applications. Possible future directions for Eicosapentaenoic Acid-d5 Ethyl Ester research include further studies into its mechanism of action and its effects on the body, as well as its use as a tool for studying the structure and function of proteins. Additionally, researchers may explore the potential of Eicosapentaenoic Acid-d5 Ethyl Ester as a tool for drug development, as well as its potential applications in the study of fatty acid metabolism. Finally, researchers may explore the potential of Eicosapentaenoic Acid-d5 Ethyl Ester as a therapeutic agent, as its unique properties may make it an attractive option for treating certain diseases.
Propriétés
IUPAC Name |
ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQPWTVBQMWLSZ-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)


![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)

![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1141157.png)
